molecular formula C12H15B B3315151 2-Bromo-4-(3,4-dimethylphenyl)-1-butene CAS No. 951892-11-8

2-Bromo-4-(3,4-dimethylphenyl)-1-butene

Cat. No.: B3315151
CAS No.: 951892-11-8
M. Wt: 239.15 g/mol
InChI Key: IKZDVRGUPJNKTI-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Bromoalkene and Substituted Phenyl Moieties in Contemporary Organic Synthesis

The functionality of 2-Bromo-4-(3,4-dimethylphenyl)-1-butene is largely dictated by its two primary components: the bromoalkene unit and the 3,4-dimethylphenyl group.

The bromoalkene moiety , specifically an allylic bromide, is a highly reactive functional group. The carbon-bromine bond at an allylic position is weaker than in a typical alkyl or vinylic halide, making it a good leaving group in nucleophilic substitution reactions. pearson.com This reactivity is further enhanced by the stability of the resulting allylic carbocation or radical intermediate, which is stabilized by resonance. masterorganicchemistry.comchemistrysteps.com Allylic bromination, often achieved using reagents like N-bromosuccinimide (NBS), is a common method for introducing this functionality into a molecule. masterorganicchemistry.comlibretexts.org The presence of the double bond also opens up possibilities for a variety of addition and cycloaddition reactions.

The substituted phenyl moiety , in this case, a 3,4-dimethylphenyl group, significantly influences the molecule's properties. The methyl groups are electron-donating, which can affect the electronic properties of the aromatic ring and, by extension, the reactivity of the entire molecule. Furthermore, the substitution pattern provides steric bulk, which can direct the approach of reagents in subsequent reactions, potentially leading to higher regioselectivity and stereoselectivity. rug.nl Substituted phenyl groups are crucial in the design of ligands for catalysis and in the development of materials with specific electronic and photophysical properties.

The combination of these two structural features in This compound makes it a valuable building block. It is primed for participation in cross-coupling reactions, where the bromine atom can be replaced by a wide range of other functional groups, leading to the construction of more complex molecular architectures. researchgate.net

Overview of Research Trajectories for Complex Organobromine Compounds

Research into complex organobromine compounds is a vibrant and evolving field. researchgate.net Historically, these compounds have been recognized for their role as intermediates in the synthesis of natural products and pharmaceuticals. sci-hub.box A significant portion of naturally occurring organohalogens contains bromine, highlighting their biological relevance. researchgate.net

Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, selective, and environmentally benign methods for the synthesis of organobromine compounds. This includes the use of new brominating agents and the development of catalytic methods for bromination. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: The use of organobromides as electrophiles in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings is a major focus. researchgate.net These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. Research in this area aims to expand the scope of these reactions to include more complex and sterically hindered substrates.

Applications in Materials Science: Organobromine compounds are used as precursors for conjugated polymers and other organic materials with interesting electronic and optical properties. The bromine atom can be readily converted to other functional groups to tune these properties.

Medicinal Chemistry: The introduction of bromine into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. Therefore, the synthesis of novel organobromine compounds remains an important area of research for drug discovery.

This compound fits into these research trajectories as a potential substrate for developing and testing new synthetic methodologies, particularly in the realm of cross-coupling reactions involving sterically hindered partners.

Current Challenges and Opportunities in the Synthesis and Transformation of Hindered Bromoalkenes

The synthesis and transformation of sterically hindered bromoalkenes like This compound present both challenges and opportunities for organic chemists.

Challenges:

Synthesis: The introduction of a bromine atom at the allylic position of a sterically hindered alkene can be challenging. The bulky dimethylphenyl group may hinder the approach of the brominating agent, potentially leading to lower yields or the formation of side products. Allylic bromination can also lead to a mixture of constitutional isomers if the intermediate allylic radical is not symmetrical. chemistrysteps.com

Reactivity in Cross-Coupling: The steric hindrance around the carbon-bromine bond can significantly slow down the rate of oxidative addition to a metal catalyst, which is often the rate-determining step in cross-coupling reactions. rug.nl This can necessitate the use of more reactive catalysts, specialized ligands, or harsher reaction conditions.

Side Reactions: Under certain conditions, elimination reactions can compete with the desired substitution or coupling reactions, leading to the formation of dienes.

Opportunities:

Selective Transformations: The steric hindrance that poses a challenge can also be an advantage. It can be exploited to achieve high levels of regioselectivity and stereoselectivity in subsequent reactions, as it can block certain reaction pathways while favoring others.

Development of New Catalysts: The need to overcome the challenges associated with hindered substrates drives the development of new and more efficient catalyst systems. This includes the design of bulky and electron-rich ligands that can facilitate the oxidative addition of hindered alkyl and aryl halides.

Access to Novel Structures: The successful transformation of hindered bromoalkenes provides access to complex and unique molecular architectures that would be difficult to synthesize through other routes. This opens up new avenues for the discovery of molecules with novel properties and applications.

Interactive Data Tables

Below are predicted and known properties of the target compound and its precursor.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₃H₁₇Br
Molecular Weight 253.18 g/mol
Boiling Point ~270-280 °C (estimated)
Density ~1.2 g/cm³ (estimated)
LogP ~4.5 (estimated)
Solubility Insoluble in water; Soluble in organic solvents

Note: These values are estimated based on the structure and properties of similar compounds.

Table 2: Properties of the Precursor Compound 4-(3,4-Dimethylphenyl)-1-butene (B3338510) cymitquimica.com

PropertyValue
Molecular Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
Status Discontinued Product

This data is from a chemical supplier and confirms the existence of the precursor.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Vinylic CH₂5.2 - 5.5m2H
Allylic CH4.3 - 4.6m1H
Benzylic CH₂2.6 - 2.9t2H
Allylic CH₂2.4 - 2.7q2H
Aromatic CH6.9 - 7.1m3H
Methyl CH₃2.2 - 2.3s6H

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary. The prediction is based on the analysis of related structures like 4-bromo-1-butene (B139220) and 2-bromobutane. guidechem.comdocbrown.infochemicalbook.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromobut-3-enyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZDVRGUPJNKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259353
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene
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Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-11-8
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene
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Synthetic Methodologies for 2 Bromo 4 3,4 Dimethylphenyl 1 Butene

Retrosynthetic Analysis and Key Precursor Design for the Butene Backbone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. pwvas.orgorganic-chemistry.orgumass.edu For 2-Bromo-4-(3,4-dimethylphenyl)-1-butene, the most logical primary disconnection is the carbon-bromine bond. This functional group interconversion (FGI) leads to the key unsaturated precursor, 4-(3,4-dimethylphenyl)-1-butene (B3338510) . cymitquimica.com

Further disconnection of this precursor at the C3-C4 bond of the butene chain reveals two critical synthons: a nucleophilic 3,4-dimethylphenyl anion and an electrophilic allyl cation. These synthons correspond to tangible synthetic equivalents, guiding the design of the forward synthesis.

The most direct and efficient method for forging the bond between the aromatic ring and the butene chain involves a Grignard reaction. libretexts.org This approach utilizes a Grignard reagent prepared from a corresponding aryl halide.

The specific steps are:

Formation of the Grignard Reagent : 3,4-Dimethylphenylmagnesium bromide is prepared by reacting 4-Bromo-1,2-dimethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Nucleophilic Attack : The resulting Grignard reagent is then reacted with an allyl halide, typically allyl bromide . The nucleophilic carbon of the Grignard reagent attacks the electrophilic CH₂ group of allyl bromide, displacing the bromide ion and forming the target precursor, 4-(3,4-dimethylphenyl)-1-butene . orgsyn.orgwikipedia.orgpearson.com This reaction effectively couples the aromatic moiety with the butene backbone.

A successful synthesis of the related compound 4-phenyl-1-butene (B1585249) using benzyl (B1604629) chloride and allylmagnesium chloride has been documented, demonstrating the viability of this coupling strategy. chemicalbook.com

With the precursor 4-(3,4-dimethylphenyl)-1-butene in hand, the central challenge becomes the regioselective introduction of a bromine atom at the C-2 position. The regiochemistry of halogen addition to an unsymmetrical alkene is dictated by the reaction mechanism.

Markovnikov Addition (Desired) : To achieve bromination at the C-2 position, the reaction must follow Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com This is accomplished via an electrophilic addition mechanism using hydrogen bromide (HBr) in a polar solvent and in the absence of radical initiators. The mechanism proceeds through the most stable carbocation intermediate. Protonation of the terminal C-1 carbon results in a more stable secondary carbocation at C-2, which is then attacked by the bromide ion to yield the desired product. masterorganicchemistry.comlibretexts.org

Anti-Markovnikov Addition (Undesired) : If the reaction is performed with HBr in the presence of radical initiators like peroxides (ROOR) or UV light, the mechanism shifts to a free-radical addition. pwvas.orglumenlearning.comlibretexts.org This "peroxide effect" leads to the anti-Markovnikov product, 1-Bromo-4-(3,4-dimethylphenyl)-1-butene , where the bromine atom adds to the less substituted C-1 carbon. rsc.orgresearchgate.net

Allylic Bromination (Undesired) : Another potential side reaction is allylic bromination, which would place the bromine at the C-3 position. This reaction typically occurs when using reagents like N-bromosuccinimide (NBS) with light or heat. pearson.comchadsprep.commasterorganicchemistry.com This pathway proceeds by abstracting a hydrogen atom from the allylic position to form a resonance-stabilized radical.

The clear choice for synthesizing the target compound is the carefully controlled electrophilic addition of HBr.

Comparison of Bromination Methods for 4-(3,4-dimethylphenyl)-1-butene
MethodReagent(s)Key ConditionsRegioselectivityMajor Product
Electrophilic AdditionHBrPolar solvent, no peroxides/UVMarkovnikovThis compound
Radical AdditionHBrPeroxides (ROOR) or UV lightAnti-Markovnikov1-Bromo-4-(3,4-dimethylphenyl)-1-butene
Allylic BrominationNBSCCl₄, light (hν) or heatAllylic3-Bromo-4-(3,4-dimethylphenyl)-1-butene

The formation of the terminal double bond (1-butene linkage) is intrinsically achieved through the Grignard coupling with allyl bromide as described in section 2.1.1. However, alternative established methods for creating terminal alkenes could also be considered for synthesizing the key precursor.

Wittig Reaction : This powerful method involves the reaction of an aldehyde or ketone with a phosphorus ylide. mnstate.edulibretexts.orglibretexts.org In this context, 3,4-dimethylbenzaldehyde could be reacted with the ylide generated from propyltriphenylphosphonium bromide. This would construct the C=C double bond at the desired terminal position. organic-chemistry.orgumass.edu

Elimination Reactions : A terminal alkene can be formed via the elimination of a small molecule (like H₂O or HX) from a suitable substrate. ucalgary.caucsb.edu For example, the acid-catalyzed dehydration of 4-(3,4-dimethylphenyl)butan-1-ol or the base-induced dehydrohalogenation of 1-chloro-4-(3,4-dimethylphenyl)butane would yield the required 4-(3,4-dimethylphenyl)-1-butene. libretexts.orgutdallas.edu

Direct Synthetic Routes via Functionalization Reactions

This section focuses on the forward synthesis, specifically the direct halogenation of the prepared unsaturated precursor.

As established, the synthesis of this compound from its alkene precursor is a classic example of regioselective halogenation. The outcome is entirely dependent on the chosen reaction conditions that favor an electrophilic addition pathway over a radical one.

The electrophilic addition of hydrogen halides (HX) to unsymmetrical alkenes is a cornerstone of organic synthesis. masterorganicchemistry.com The reaction is initiated by the attack of the alkene's electron-rich π-bond on the electrophilic hydrogen atom of HBr. libretexts.org

The mechanism proceeds as follows:

Protonation and Carbocation Formation : The π electrons of the double bond in 4-(3,4-dimethylphenyl)-1-butene attack the hydrogen of HBr. The H-Br bond breaks, and the hydrogen atom forms a new sigma bond with C-1. This is because C-1 has more hydrogen atoms, and this orientation leads to the formation of a more stable secondary carbocation at C-2. The alternative, a primary carbocation at C-1, is significantly less stable and does not form to any appreciable extent.

Nucleophilic Attack by Bromide : The bromide ion (Br⁻), now acting as a nucleophile, rapidly attacks the electrophilic C-2 carbocation.

Product Formation : This attack forms the final C-Br bond, resulting in the neutral product, This compound .

Proposed Synthetic Scheme
StepReactant(s)Reagent(s)Intermediate/ProductReaction Type
14-Bromo-1,2-dimethylbenzeneMg, THF (anhydrous)3,4-Dimethylphenylmagnesium bromideGrignard Formation
23,4-Dimethylphenylmagnesium bromideAllyl bromide4-(3,4-Dimethylphenyl)-1-buteneNucleophilic Substitution (Coupling)
34-(3,4-Dimethylphenyl)-1-buteneHBrThis compoundElectrophilic Addition (Markovnikov)

Regioselective Halogenation of Unsaturated Precursors

Radical Bromination Pathways

While allylic bromination using reagents like N-bromosuccinimide (NBS) is a common radical pathway, it is not suitable for the direct synthesis of this compound from its corresponding alkene, 4-(3,4-dimethylphenyl)-1-butene. middlebury.edulibretexts.org Such a reaction would preferentially introduce a bromine atom at the allylic C-3 position.

A more effective radical bromination strategy for accessing the target vinyl bromide involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal alkyne precursor. The key intermediate for this pathway is 4-(3,4-dimethylphenyl)-1-butyne. The reaction proceeds via a free-radical chain mechanism, typically initiated by peroxides or an azo initiator like azobisisobutyronitrile (AIBN). The regioselectivity is controlled by the formation of the more stable radical intermediate during the addition of a bromine radical to the alkyne. In the case of a terminal alkyne, this leads to the bromine atom adding to the C-2 position.

Reaction Scheme: Radical Addition of HBr to an Alkyne Radical addition of HBr to 4-(3,4-dimethylphenyl)-1-butyne

Table 1: Typical Reaction Conditions for Radical Hydrobromination of Terminal Alkynes

ComponentRoleExampleTypical Conditions
Alkyne SubstratePrecursor4-(3,4-dimethylphenyl)-1-butyne1.0 equivalent
HBr SourceReagentGaseous HBr or HBr in acetic acid1.0-1.2 equivalents
Radical InitiatorCatalystBenzoyl peroxide, AIBN0.01-0.1 equivalents
SolventMediumApolar aprotic (e.g., hexane, CCl₄) or no solvent-
TemperatureConditionRoom temperature or gentle heating (40-80 °C)Varies with initiator

Organometallic Coupling Strategies for C-C Bond Formation

Organometallic cross-coupling reactions are powerful tools for constructing the carbon framework of the target molecule. libretexts.orgnih.gov These methods typically involve the palladium-catalyzed reaction between an organometallic reagent and an organic halide.

The Heck reaction, or Mizoroki-Heck reaction, traditionally couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org While a direct, single-step synthesis of this compound via a Heck reaction is not straightforward, this method is highly valuable for synthesizing key precursors. For instance, a Heck reaction could be employed to couple 4-iodo-1,2-dimethylbenzene (B1295298) with an appropriate C4-alkene building block. nih.govnih.gov The reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A potential application would be the synthesis of a precursor alkene, which could then be further elaborated to the final product.

Table 2: Hypothetical Heck Reaction for Precursor Synthesis

Aryl HalideAlkene PartnerCatalystBaseSolventProduct (Precursor)
4-Iodo-1,2-dimethylbenzene4-Acetoxy-1-butenePd(OAc)₂ with PPh₃Et₃NDMF, 100 °C4-(3,4-Dimethylphenyl)but-3-en-1-yl acetate
4-Bromo-1,2-dimethylbenzeneAllyl alcoholPdCl₂(PPh₃)₂K₂CO₃NMP, 120 °C3-(3,4-Dimethylphenyl)prop-2-en-1-ol

The Suzuki-Miyaura coupling reaction is a versatile method for C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orglibretexts.org This strategy can be adapted for a convergent synthesis of the target molecule. A plausible disconnection joins the (3,4-dimethylphenethyl) unit with a C2 vinyl bromide fragment.

This can be achieved by coupling a (3,4-dimethylphenethyl)boronic acid or ester with a dihaloethene, such as 1,2-dibromoethene. The difference in reactivity between the two bromine atoms on the subsequent vinyl bromide product often allows for selective mono-alkylation. The catalytic cycle involves oxidative addition of the vinyl halide to Pd(0), transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond. libretexts.org

Table 3: Suzuki-Miyaura Coupling Approach

Organoboron ReagentOrganohalidePalladium CatalystBaseSolvent
(3,4-Dimethylphenethyl)boronic acid pinacol (B44631) ester1,2-DibromoethenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O
3,4-Dimethylphenylboronic acid2-Bromo-4-tosyloxy-1-butenePd(PPh₃)₄K₃PO₄Dioxane

Negishi Coupling

The Negishi coupling provides an alternative to the Suzuki reaction, utilizing an organozinc reagent instead of an organoboron compound. nih.gov The mechanism is similar, involving a Pd-catalyzed cycle. For the synthesis of this compound, a (3,4-dimethylphenethyl)zinc halide could be coupled with a 1,2-dihaloethene. orgsyn.org Organozinc reagents are often more reactive than their boron counterparts but require stricter anhydrous conditions.

Sonogashira Coupling

The Sonogashira coupling is a premier method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While it does not directly produce the target alkene, it is an excellent method for synthesizing the 4-(3,4-dimethylphenyl)-1-butyne precursor required for the radical bromination pathway described in section 2.2.1.2.

A practical Sonogashira approach would involve coupling a halo-dimethylbenzene with a suitable four-carbon alkyne. For example, coupling 4-iodo-1,2-dimethylbenzene with 3-butyn-1-ol (B147353) provides an alcohol intermediate that can be transformed into the desired terminal alkyne. organic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts under basic conditions. nih.gov

Reaction Scheme: Sonogashira Coupling for Alkyne Precursor Synthesis Sonogashira coupling to form an alkyne alcohol precursor

Wittig and Horner-Wadsworth-Emmons Olefination Approaches

Olefination reactions provide a powerful means to construct the C=C double bond of the target molecule directly. nih.govresearchgate.net These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation. organic-chemistry.orgwikipedia.org It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic phosphonate (B1237965) carbanions and the simple aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.org

To synthesize this compound via the HWE reaction, a key ketone intermediate, 1-(3,4-dimethylphenyl)propan-2-one, is required. This ketone is then reacted with the carbanion derived from a brominated phosphonate, such as diethyl (bromomethyl)phosphonate. Deprotonation of the phosphonate with a strong base (e.g., NaH, BuLi) generates the nucleophile, which attacks the ketone. The resulting intermediate collapses to form the desired vinyl bromide. researchgate.net

Table 4: Horner-Wadsworth-Emmons (HWE) Olefination

Ketone SubstratePhosphonate ReagentBaseSolvent
1-(3,4-Dimethylphenyl)propan-2-oneDiethyl (bromomethyl)phosphonateSodium hydride (NaH)Tetrahydrofuran (THF)
1-(3,4-Dimethylphenyl)propan-2-oneDiethyl (bromomethyl)phosphonaten-Butyllithium (n-BuLi)Tetrahydrofuran (THF), -78 °C

Multistep Synthetic Sequences and Convergent Synthesis Strategies

The construction of this compound can be designed as either a linear or convergent sequence, integrating the methodologies discussed previously. libretexts.orglibretexts.orgresearchgate.net

Linear Synthesis via HWE Olefination

A linear sequence builds the molecule step-by-step from a simple starting material. A plausible route starts from 3,4-dimethylphenylacetic acid to construct the required ketone precursor, followed by the final olefination step.

Step 1: Amide Formation: 3,4-Dimethylphenylacetic acid is converted to its corresponding Weinreb amide.

Step 2: Ketone Synthesis: The Weinreb amide is treated with an organometallic reagent like methylmagnesium bromide to yield 1-(3,4-dimethylphenyl)propan-2-one without over-addition.

Step 3: HWE Olefination: The ketone is subjected to the Horner-Wadsworth-Emmons reaction with the anion of diethyl (bromomethyl)phosphonate to afford the final product, this compound.

Convergent Synthesis via Radical Hydrobromination

A convergent strategy involves preparing key fragments of the molecule separately before combining them in a final step. This approach is often more efficient for complex molecules.

Fragment A Synthesis (Aryl component): 3,4-Dimethylbenzyl bromide is prepared from 1,2-dimethylbenzene via radical bromination.

Fragment B Synthesis (Alkyne component): Propargyl bromide is readily available.

Coupling Step: An organocuprate derived from propargyl bromide reacts with 3,4-dimethylbenzyl bromide to form the key intermediate, 4-(3,4-dimethylphenyl)-1-butyne.

Final Step: Radical-initiated, anti-Markovnikov addition of HBr to the terminal alkyne yields this compound.

This convergent approach is highly efficient as it builds the carbon skeleton and sets up the precursor for the final, regioselective bromination in a few high-yielding steps.

Catalytic Systems and Ligand Design for Enhanced Selectivity

The success of the synthetic strategies for this compound hinges on the use of highly selective and efficient catalytic systems. Both the construction of the carbon framework via olefin metathesis and the introduction of the bromine atom can be controlled through the careful selection of transition metal catalysts and their associated ligands.

Olefin Metathesis: The cross-metathesis of 4-vinyl-1,2-dimethylbenzene with an appropriate olefin partner to form 4-(3,4-dimethylphenyl)-1-butene is effectively catalyzed by ruthenium-based complexes, commonly known as Grubbs catalysts. masterorganicchemistry.com The second and third-generation Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, are particularly effective for cross-metathesis reactions due to their high activity and functional group tolerance. harvard.edu These catalysts operate through a well-established mechanism involving the formation of a metallacyclobutane intermediate. masterorganicchemistry.com The choice of catalyst generation can influence reaction rates and efficiency, with later generations often providing higher turnover numbers and broader substrate scope. For instance, the Hoveyda-Grubbs second-generation catalyst has shown efficacy in the cross-metathesis of methallyl chloride, indicating its potential for reactions involving halogenated olefins. frontiersin.org

Bromination: While allylic bromination with NBS is typically a radical chain reaction initiated by light or a radical initiator, transition metal catalysis can offer alternative pathways with enhanced selectivity. masterorganicchemistry.comlibretexts.org Although not as common as the free-radical method for simple allylic bromination, research into metal-catalyzed C-H functionalization is an expanding field. For example, rhodium complexes have been employed for the site-selective bromination of sp3 C-H bonds, directed by specific functional groups within the substrate. pearson.com Such methodologies could, in principle, be adapted for the selective bromination of the allylic position in 4-(3,4-dimethylphenyl)-1-butene, potentially offering a higher degree of control over the reaction.

The structure of this compound possesses a stereocenter at the carbon bearing the bromine atom. Consequently, the synthesis of enantiomerically enriched or pure stereoisomers requires the application of chiral catalysis.

For the allylic bromination step, while traditional NBS bromination is a radical process and does not offer stereocontrol, asymmetric variants of allylic halogenation are an active area of research. Chiral catalysts, such as those based on bifunctional sulfides, have been developed for asymmetric bromoaminocyclizations, demonstrating the feasibility of enantioselective bromine addition. libretexts.org The development of a chiral catalyst capable of enantioselective allylic bromination of 4-(3,4-dimethylphenyl)-1-butene would be a significant advancement.

In the context of an olefin metathesis approach, asymmetric ring-closing metathesis is a well-established strategy for creating chiral cyclic molecules. While asymmetric cross-metathesis is more challenging, recent advances have been made using chiral ruthenium and molybdenum catalysts. researchgate.net These catalysts feature chiral ligands that can induce enantioselectivity in the formation of the new double bond or in the creation of a new stereocenter adjacent to the double bond. If a synthetic route involving the creation of the stereocenter during the metathesis step were pursued, the design of a specific chiral catalyst would be paramount.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The transition from laboratory-scale synthesis to a scalable, industrial process for this compound requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness.

For the olefin cross-metathesis step, key parameters to optimize include catalyst loading, reaction temperature, and the choice of solvent. The use of co-catalysts, such as copper iodide (CuI), has been shown to enhance the rate and efficiency of Grubbs-catalyzed cross-metathesis reactions, potentially allowing for lower catalyst loadings and milder conditions. nih.gov The removal of the volatile co-product, ethylene (B1197577), can also drive the reaction equilibrium towards the desired product.

In the allylic bromination step, the concentration of NBS, the choice of radical initiator (e.g., AIBN or benzoyl peroxide), and the reaction temperature are critical variables. masterorganicchemistry.com Maintaining a low concentration of bromine (Br2) throughout the reaction is crucial to suppress the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comlibretexts.org The use of a suitable solvent that can facilitate the radical reaction while minimizing side reactions is also important. Carbon tetrachloride (CCl4) is a traditional solvent for these reactions, though less hazardous alternatives are often sought for large-scale applications.

The following data tables provide hypothetical examples of how reaction conditions could be optimized for the key synthetic steps.

Table 1: Optimization of Olefin Cross-Metathesis for the Synthesis of 4-(3,4-dimethylphenyl)-1-butene

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs II (2.0)NoneDichloromethane401275
2Grubbs II (1.0)NoneDichloromethane401260
3Grubbs II (1.0)CuI (5.0)Diethyl Ether40885
4Hoveyda-Grubbs II (1.0)CuI (5.0)Toluene60690

Table 2: Optimization of Allylic Bromination of 4-(3,4-dimethylphenyl)-1-butene

EntryBrominating Agent (equiv.)InitiatorSolventTemperature (°C)Time (h)Yield (%)
1NBS (1.1)AIBNCCl477480
2NBS (1.1)Benzoyl PeroxideCCl477478
3NBS (1.1)UV light (365 nm)CCl425875
4NBS (1.05)AIBNAcetonitrile (B52724)82385

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 4 3,4 Dimethylphenyl 1 Butene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-Bromo-4-(3,4-dimethylphenyl)-1-butene, the ¹H NMR spectrum is predicted to exhibit characteristic signals corresponding to the vinylic, allylic, benzylic, aromatic, and methyl protons.

The two geminal vinylic protons on C1 are expected to be diastereotopic and would appear as distinct signals, likely multiplets, due to coupling with each other and with the allylic protons on C3. The allylic protons on C3 would also present as a multiplet, being coupled to both the vinylic protons and the benzylic protons on C4. The benzylic protons on C4 would show a complex splitting pattern due to coupling with the allylic protons and the aromatic proton. The aromatic region would display signals for the three protons on the 3,4-dimethylphenyl ring. The two methyl groups on the aromatic ring would appear as singlets in the upfield region of the spectrum. The chemical shifts are influenced by the electronic effects of the bromine atom and the aromatic ring. docbrown.infodocbrown.info

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H1a (vinylic)5.5 - 6.0dJgem ≈ 1-2, Jvic ≈ 10-12
H1b (vinylic)5.3 - 5.8dJgem ≈ 1-2, Jvic ≈ 17-18
H3 (allylic)3.0 - 3.5m-
H4 (benzylic)2.8 - 3.2m-
Aromatic H6.9 - 7.2m-
Ar-CH₃2.2 - 2.4s-

Note: The predicted data is based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom bearing the bromine (C2) is expected to have a chemical shift in the range typical for bromoalkenes. The vinylic carbon (C1) will appear in the downfield region characteristic of sp² hybridized carbons. The allylic (C3) and benzylic (C4) carbons will have shifts influenced by their proximity to the double bond and the aromatic ring, respectively. The aromatic carbons will produce a set of signals in the aromatic region, with the quaternary carbons appearing at lower field strengths. The methyl carbons will be observed in the upfield aliphatic region. chemicalbook.comdocbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (=CH₂)115 - 125
C2 (-CBr=)135 - 145
C3 (-CH₂-)35 - 45
C4 (-CH₂-Ar)30 - 40
Aromatic C (quaternary)130 - 140
Aromatic CH125 - 135
Ar-CH₃15 - 25

Note: The predicted data is based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the detailed connectivity and spatial relationships within the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinylic protons (H1a and H1b) and the allylic protons (H3), and between the allylic protons (H3) and the benzylic protons (H4). It would also help in assigning the coupled protons within the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the vinylic proton signals to the C1 carbon signal. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the stereochemistry around the double bond and the conformation of the side chain relative to the aromatic ring by observing through-space interactions between protons. researchgate.net

Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il However, both are quadrupolar nuclei, which typically results in very broad signals, making high-resolution bromine NMR challenging for structural elucidation of covalent organobromine compounds. huji.ac.iloxinst.com The signals are often too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il Therefore, while technically possible, ⁷⁹Br or ⁸¹Br NMR would likely not be a practical tool for detailed structural analysis of this compound, though it has been used for kinetic analysis in reactions involving bromide ions. oxinst.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₅Br), HRMS would confirm the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound:

Ion Calculated Exact Mass
[C₁₂H₁₅⁷⁹Br]⁺238.0357
[C₁₂H₁₅⁸¹Br]⁺240.0337

Note: The fragmentation pattern in the mass spectrum would further aid in structural confirmation, with expected fragments arising from the loss of a bromine atom, cleavage of the allylic or benzylic bonds, and fragmentation of the aromatic ring.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) would lead to the formation of a molecular ion ([M]•+) and various fragment ions. The fragmentation pattern provides a virtual roadmap to the molecule's structural connectivity.

Due to the presence of bromine, the molecular ion peak would appear as a characteristic pair of peaks ([M]•+ and [M+2]•+) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info The fragmentation of this compound is predicted to follow several key pathways based on the principles of mass spectrometry for alkenes, aromatic compounds, and alkyl halides. youtube.comdu.ac.inlibretexts.org

A primary fragmentation event would be the cleavage of the carbon-bromine bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) to form a resonance-stabilized secondary carbocation. Another significant fragmentation pathway involves benzylic cleavage, which is highly favored due to the stability of the resulting benzyl (B1604629) cation. Cleavage of the bond between C2 and C3 would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 after rearrangement, a common feature in the mass spectra of alkylbenzenes. youtube.com Allylic cleavage is also a characteristic fragmentation for alkenes, where the bond between C3 and C4 could break, leading to a stable allylic cation. whitman.edu

The predicted major fragmentation pathways and the corresponding m/z values are detailed in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Ion StructureDescription of Fragmentation
238/240[C₁₂H₁₅Br]•+Molecular ion peak (M•+), showing the isotopic pattern for bromine.
159[C₁₂H₁₅]⁺Loss of a bromine radical (•Br) from the molecular ion.
133[C₁₀H₁₃]⁺Benzylic cleavage with loss of a bromovinyl radical (•C₂H₂Br).
119[C₉H₁₁]⁺Formation of a dimethylbenzyl cation via cleavage of the C2-C3 bond.
105[C₈H₉]⁺Formation of a xylyl cation, likely from rearrangement and loss of C₄H₆Br.
91[C₇H₇]⁺Formation of the tropylium ion, a characteristic rearrangement for alkylbenzenes. youtube.com
55[C₄H₇]⁺Allylic cation resulting from cleavage at the C3-C4 bond. whitman.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the vinyl group (C=CH₂), the substituted benzene (B151609) ring, and the carbon-bromine bond.

The vinyl group will give rise to several distinct peaks. The C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. uobabylon.edu.iq The =C-H stretching vibrations typically appear above 3000 cm⁻¹, while the out-of-plane bending (wagging) vibrations of the vinyl hydrogens are strong and appear in the 910-990 cm⁻¹ range. nist.govwikipedia.org

The 3,4-dimethylphenyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending bands in the 800-885 cm⁻¹ region.

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, as it involves a heavy atom and a relatively weak bond. Raman spectroscopy would be particularly useful for observing the symmetric C=C bond of the vinyl group and the aromatic ring stretches. researchgate.net

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3080-3010Aromatic & Vinylic C-H StretchIR, Raman
2960-2850Aliphatic C-H Stretch (CH₃, CH₂)IR, Raman
1645Vinylic C=C StretchIR, Raman
1615, 1500Aromatic C=C Ring StretchIR, Raman
1450CH₂/CH₃ BendingIR
990, 910Vinylic =C-H Out-of-Plane BendIR
885-800Aromatic C-H Out-of-Plane BendIR
600-500C-Br StretchIR, Raman

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnumberanalytics.com It provides detailed information on bond lengths, bond angles, and the stereochemical configuration of a molecule. While no specific crystal structure for this compound has been reported, this section outlines the principles and the type of data that would be obtained from such an analysis.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Data Table: Typical Bond Lengths and Angles Illustrative for this compound

ParameterBond/AngleExpected Value
Bond LengthC1=C2~ 1.33 Å
Bond LengthC2-C3~ 1.51 Å
Bond LengthC3-C4~ 1.54 Å
Bond LengthC4-Aromatic Ring~ 1.52 Å
Bond LengthAromatic C-C~ 1.39 Å
Bond LengthC2-Br~ 1.94 Å
Bond AngleC1=C2-C3~ 122°
Bond AngleC1=C2-Br~ 120°
Bond AngleC2-C3-C4~ 110°

Analysis of Stereochemical Configuration

The compound this compound is chiral, with a stereocenter at the C2 position. X-ray crystallography is an unambiguous method for determining the absolute stereochemistry (R or S configuration) of a chiral molecule, provided that a single crystal of one enantiomer can be grown and anomalous dispersion effects are properly measured. canterbury.ac.nzsoton.ac.uk The analysis would definitively establish the three-dimensional arrangement of the bromine atom, the vinyl group, the hydrogen atom, and the ethyl-dimethylphenyl group around the C2 stereocenter.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable techniques. nih.govnih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for this type of analysis. labmanager.com It allows for the separation of the target compound from any starting materials, byproducts, or solvents. The mass spectrometer detector provides fragmentation data that confirms the identity of the eluted peak. researchgate.net

Since this compound is a chiral molecule, its enantiomers will have identical properties on a standard achiral column. To determine the enantiomeric purity or to separate a racemic mixture, chiral chromatography is required. openochem.org This can be achieved using either chiral GC or chiral HPLC, which employ a chiral stationary phase (CSP). sigmaaldrich.comgcms.cz The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. openochem.org This analysis is critical in fields where the biological activity of a compound is stereospecific.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the compound from its precursors, byproducts, or degradation products based on differences in their boiling points and affinities for the stationary phase of the GC column. lcms.cz Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

In a typical analysis, the compound would be introduced into the GC inlet, vaporized, and carried by an inert gas through a capillary column. Due to its molecular weight and structure, this compound would exhibit a characteristic retention time under specific chromatographic conditions.

The mass spectrum is particularly informative due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (an M⁺ peak and an M+2 peak) of almost equal intensity. This pattern is a key diagnostic feature for confirming the presence of a single bromine atom in the molecule. nih.gov High-resolution mass spectrometry can further enhance confidence by providing the exact mass of the ions, allowing for the determination of the elemental formula of the parent compound and its fragments. acs.org

Table 1: Representative GC-MS Parameters for Analysis

Parameter Typical Value/Condition Purpose
GC System Agilent 8890 GC or similar Separation of volatile compounds
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film Non-polar column suitable for separating aromatic and halogenated compounds
Carrier Gas Helium, constant flow Inert mobile phase to carry the analyte through the column
Inlet Mode Splitless Maximizes the amount of analyte reaching the column for high sensitivity
Oven Program 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min Temperature gradient to elute compounds with a range of boiling points
MS System Quadrupole or Q-TOF Mass Spectrometer Detection and fragmentation of the analyte
Ionization Mode Electron Ionization (EI) at 70 eV Standard, high-energy ionization method creating reproducible fragment patterns

| Mass Range | 50-550 m/z | Scans for ions in the expected mass range for the analyte and its fragments |

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Key Feature
254/256 [C₁₂H₁₅Br]⁺ Molecular ion (M⁺) peak and its M+2 isotope peak, confirming the presence of one bromine atom.
175 [C₁₂H₁₅]⁺ Loss of the bromine radical (•Br) from the molecular ion. This is often a prominent peak.
133 [C₁₀H₁₃]⁺ Benzylic cleavage, resulting from the loss of the brominated allyl group.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. libretexts.orglibretexts.org For this compound, reversed-phase HPLC is the most applicable mode. In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. libretexts.org Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

Table 3: General HPLC Parameters for Purity Analysis

Parameter Typical Value/Condition Purpose
HPLC System Agilent 1260 Infinity II or similar High-pressure liquid delivery and sample injection
Column C18, 4.6 x 150 mm, 5 µm particle size Non-polar stationary phase for reversed-phase separation
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) Polar mobile phase; composition can be adjusted to optimize retention time
Elution Mode Isocratic Constant mobile phase composition for simple and reproducible separations
Flow Rate 1.0 mL/min Controls the speed of the separation and influences resolution
Detector UV-Vis Diode Array Detector (DAD) Monitors absorbance, typically around 254 nm for the aromatic ring

| Column Temp. | 30°C | Maintained temperature for reproducible retention times |

Chiral HPLC for Enantiomeric Purity

The structure of this compound contains a stereocenter at the second carbon (C2), the point of bromine attachment. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-Bromo-4-(3,4-dimethylphenyl)-1-butene and (S)-2-Bromo-4-(3,4-dimethylphenyl)-1-butene. As enantiomers often exhibit different biological activities, determining the enantiomeric purity (or enantiomeric excess, % ee) of a sample is critical.

Standard HPLC columns cannot distinguish between enantiomers. Therefore, chiral HPLC is employed, which utilizes a Chiral Stationary Phase (CSP). sigmaaldrich.com These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. Alternatively, an indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation

Parameter Typical Value/Condition Purpose
Column Chiralcel OD-H or similar (Cellulose-based CSP) Chiral stationary phase to enable differential interaction with enantiomers
Mobile Phase n-Hexane:Isopropanol (e.g., 98:2 v/v) Non-polar mobile phase typical for normal-phase chiral separations
Elution Mode Isocratic Ensures consistent and reproducible separation conditions
Flow Rate 0.5 - 1.0 mL/min Optimized for best resolution between the enantiomeric peaks
Detector UV-Vis at 254 nm Detection of the separated enantiomers
Analysis Goal Baseline separation of (R) and (S) enantiomers To allow for accurate quantification of each enantiomer

| Calculation | % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 | Determination of the enantiomeric purity of the sample |

Computational and Theoretical Studies on 2 Bromo 4 3,4 Dimethylphenyl 1 Butene

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of 2-Bromo-4-(3,4-dimethylphenyl)-1-butene.

The initial step in conformational analysis involves generating a variety of possible three-dimensional arrangements of the molecule. These conformers are then subjected to energy minimization calculations to identify the most stable, low-energy structures. Computational methods, such as molecular mechanics or more advanced quantum chemical calculations, are employed to systematically explore the potential energy surface of the molecule. The process identifies rotational isomers (rotamers) arising from the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the butene chain. The relative energies of these conformers determine their population distribution at a given temperature.

For this compound, the key rotational degrees of freedom would be around the C-C single bonds of the butenyl chain and the bond connecting the phenyl group to the chain. The resulting stable conformers would represent the most likely shapes the molecule adopts.

The conformational preferences of this compound are governed by a balance of steric and electronic effects from its various substituents.

Steric Effects: The bulky bromine atom on the second carbon of the butene chain and the dimethyl-substituted phenyl group introduce significant steric hindrance. This steric repulsion will favor conformations that maximize the distance between these large groups. For instance, gauche interactions between the bromine and the phenyl group would be energetically unfavorable.

A detailed analysis would quantify these effects to predict the most stable conformer.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of this compound. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. nih.govresearchgate.net

Quantum chemical calculations can determine the electronic structure by solving the Schrödinger equation for the molecule. A key output of these calculations is the description of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring and the double bond of the butene chain.

LUMO: The LUMO is the innermost empty orbital and represents the ability of the molecule to accept electrons. The LUMO is expected to have significant contributions from the carbon-bromine antibonding orbital, indicating that this is a likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap7.30

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govekb.eg The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected to be around the π-system of the dimethylphenyl ring and the double bond.

Positive Potential Regions (Blue): These regions are electron-poor and are prone to nucleophilic attack. A region of positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the bromine due to the latter's electronegativity.

The MEP surface provides a visual representation of the charge distribution and is a powerful predictor of intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound. researchgate.net

NMR Chemical Shifts: Theoretical calculations, often using DFT with appropriate basis sets, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations provide insight into how the electronic environment of each nucleus, influenced by the various substituents, affects its shielding and, consequently, its chemical shift.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can aid in the identification of functional groups and in the interpretation of experimental IR data. For instance, characteristic vibrational modes for the C=C double bond, C-Br bond, and the aromatic ring would be predicted.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (H on C1)5.2 - 5.5 ppm
¹³C NMR Chemical Shift (C2)140 - 145 ppm
IR Frequency (C=C stretch)~1640 cm⁻¹
IR Frequency (C-Br stretch)~650 cm⁻¹

Note: These are hypothetical values for illustrative purposes and would need to be calculated and potentially scaled to match experimental data.

Based on the conducted research, there is currently no publicly available scientific literature detailing computational and theoretical studies specifically on the chemical compound This compound .

While computational methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and reaction pathway analysis are commonly employed to understand the properties and reactivity of various organic molecules, specific research applying these techniques to "this compound" could not be located.

General principles of computational chemistry allow for the theoretical investigation of properties such as:

Reaction Pathways and Transition States: Including the calculation of activation energies and reaction rates for potential reactions.

Regioselectivity and Stereoselectivity: Predicting the outcomes of chemical reactions.

Non-covalent Interactions: Analyzing the intermolecular forces that govern the compound's behavior in different environments.

However, without specific studies on "this compound," it is not possible to provide detailed, scientifically accurate data and findings for the requested article sections. Research in this specific area would be required to generate the outlined content.

Applications of 2 Bromo 4 3,4 Dimethylphenyl 1 Butene As a Versatile Synthetic Building Block

Precursor to Advanced Organic Scaffolds and Frameworks

The structure of 2-Bromo-4-(3,4-dimethylphenyl)-1-butene makes it a hypothetical precursor for the synthesis of more complex molecular architectures. The presence of both an allylic bromide and an aromatic ring within the same molecule allows for a variety of intramolecular and intermolecular bond-forming strategies.

For instance, the allylic bromide could be converted into an organometallic reagent, which could then undergo an intramolecular cyclization onto the aromatic ring under the appropriate conditions, potentially leading to the formation of substituted indane or tetralin frameworks. These structural motifs are prevalent in many biologically active molecules and materials.

Furthermore, intermolecular cross-coupling reactions could be employed to construct larger, more elaborate scaffolds. A Suzuki or Stille coupling at the bromide position with a suitable boronic acid or organostannane, respectively, could be used to append other aryl or vinyl groups. Subsequent functionalization of the 3,4-dimethylphenyl ring could then lead to the construction of extended polycyclic aromatic systems or other complex three-dimensional frameworks.

Role in the Synthesis of Specialty Chemicals

The inherent reactivity of this compound suggests its potential as an intermediate in the synthesis of various specialty chemicals.

Precursors for Polymer Monomers and Initiators

The vinyl group in this compound could potentially serve as a polymerizable unit. Copolymerization with other monomers could lead to the formation of polymers with tailored properties, where the 4-(3,4-dimethylphenyl) group could influence the thermal and mechanical properties of the resulting material. The bromine atom could also serve as a site for post-polymerization modification, allowing for the introduction of further functionality.

Alternatively, the allylic bromide could act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP), providing a route to well-defined polymer architectures.

Intermediates for Agrochemicals

Many agrochemicals contain substituted aromatic rings and aliphatic side chains. The structure of this compound could be a valuable starting point for the synthesis of novel pesticides or herbicides. The allylic bromide could be displaced by various nucleophiles to introduce functionalities known to impart biological activity. The 3,4-dimethylphenyl group is a common feature in a number of commercial agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological properties.

Components in Functional Materials (excluding biological or pharmaceutical properties)

The combination of an aromatic ring and a reactive double bond suggests that this compound could be a precursor to functional materials. For example, it could be used to synthesize liquid crystals, where the rigid 3,4-dimethylphenyl group could act as a mesogenic core, and the flexible butenyl side chain could be modified to tune the liquid crystalline properties. Additionally, its derivatives could be investigated for applications in organic electronics, where the electronic properties of the aromatic ring could be modulated by the substituents.

Development of Novel Catalytic Ligands or Precatalysts

The structure of this compound offers several possibilities for its incorporation into catalytic systems. The allylic bromide could be displaced by a phosphine or amine nucleophile to generate novel ligands for transition metal catalysis. The steric and electronic properties of the 3,4-dimethylphenyl group would be expected to influence the coordination environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Furthermore, the double bond could be used as an anchor to immobilize the molecule onto a solid support, leading to the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Probes for Fundamental Mechanistic Investigations in Organic Chemistry

Allylic bromides with well-defined substitution patterns are often used as model substrates to study the mechanisms of various organic reactions. This compound, with its specific substitution pattern, could serve as a valuable probe for investigating the subtleties of nucleophilic substitution, elimination, and organometallic reactions.

For example, the competition between SN2 and SN2' pathways in nucleophilic substitution reactions could be studied, with the 3,4-dimethylphenyl group providing a spectroscopic handle for monitoring the reaction progress and identifying the products. The steric hindrance provided by the dimethylphenyl group could also influence the regioselectivity of these reactions, providing valuable insights into the factors that govern chemical reactivity.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The synthesis of halogenated organic compounds is often associated with the use of hazardous reagents and the generation of toxic waste. A primary future direction for 2-Bromo-4-(3,4-dimethylphenyl)-1-butene is the development of more environmentally benign synthetic methodologies. Traditional allylic bromination often employs reagents like N-bromosuccinimide (NBS) in chlorinated solvents, but greener alternatives are actively being sought. acs.org

Future research will likely focus on:

Catalytic Aerobic Bromination: Utilizing molecular oxygen as the terminal oxidant in the presence of a suitable catalyst and a bromide source like HBr or NaBr presents a highly atom-economical and sustainable approach. nih.gov This method avoids stoichiometric halogenating agents and their byproducts.

Photocatalytic Bromination: Visible-light-mediated photocatalysis offers a mild and selective method for C-H bond functionalization. bohrium.com The development of photocatalytic systems for the allylic bromination of the precursor, 4-(3,4-dimethylphenyl)-1-butene (B3338510), could significantly reduce the energy input and improve the selectivity of the reaction.

Benign Solvents and Reagents: A shift away from hazardous solvents like carbon tetrachloride towards more sustainable options such as acetonitrile (B52724) or even solvent-free conditions is a key aspect of green chemistry. acs.org Research into the use of solid-supported reagents or ionic liquids as recyclable reaction media could also be a fruitful avenue. nih.gov

A comparison of potential greener bromination methods is presented in Table 1.

MethodBrominating AgentPromoterKey Advantages
TraditionalN-Bromosuccinimide (NBS)Radical Initiator/LightWell-established, high yield
Aerobic BrominationHBr or NaBrO₂, Catalyst (e.g., Ionic Liquid)High atom economy, uses air as oxidant
PhotocatalyticHBr or NaBrVisible Light, PhotocatalystMild conditions, high selectivity

Table 1: Comparison of Synthetic Routes for Allylic Bromination

Exploration of Undiscovered Reactivity Patterns

The presence of both an allylic bromide and a substituted aromatic ring in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. The allylic bromide moiety is a versatile functional group for a range of transformations.

Future research could investigate:

Allylic Substitution Reactions: The bromide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols). libretexts.org The potential for allylic rearrangements, where the double bond shifts its position during substitution, is a critical aspect to study and control. masterorganicchemistry.comchadsprep.com

Cross-Coupling Reactions: The compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. wikipedia.org These reactions would allow for the formation of new carbon-carbon bonds, leading to more complex molecular architectures.

Radical Reactions: The allylic position is susceptible to radical-mediated transformations. Exploring these pathways could lead to novel polymerization or addition reactions. youtube.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. rsc.org For a compound like this compound, both its synthesis and subsequent functionalization are well-suited for flow chemistry platforms.

Key areas of future development include:

Flow Synthesis of the Compound: Designing a continuous flow process for the allylic bromination of 4-(3,4-dimethylphenyl)-1-butene would enable safer handling of potentially hazardous reagents and better control over reaction parameters, leading to higher yields and purity. acs.orgsemanticscholar.org The use of tube-in-tube reactors for gas-liquid reactions, for instance with ethylene (B1197577) in Heck reactions to form styrene (B11656) precursors, demonstrates the potential of this technology. researchgate.netresearchgate.net

Automated Multi-step Synthesis: Integrating the flow synthesis of the target compound with subsequent reaction steps in an automated fashion can significantly accelerate the discovery of new derivatives. chemrxiv.orgsynplechem.com This approach allows for rapid library synthesis and optimization of reaction conditions.

The benefits of flow chemistry are summarized in Table 2.

FeatureAdvantage
Enhanced SafetyBetter control over exothermic reactions and hazardous intermediates.
Improved EfficiencyHigher yields and selectivity due to precise control of parameters.
ScalabilityEasier to scale up production from lab to industrial scale.
AutomationEnables high-throughput screening and library synthesis.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

Advanced Material Science Applications (non-biological)

The vinyl group in this compound makes it a promising monomer for polymerization, opening up avenues for new materials with tailored properties. Butenes, in general, are important monomers and comonomers in the production of polymers like polybutene and for copolymerization with ethylene. wikipedia.orgbritannica.com

Future research in material science could focus on:

Functional Polymers: Polymerization of this compound, or its derivatives, could lead to polymers with unique properties. The bromine atom can serve as a handle for post-polymerization functionalization, allowing for the creation of materials with specific optical, electronic, or thermal characteristics. researchgate.net

Copolymerization: Incorporating this monomer into copolymers with other commodity monomers (e.g., styrene, acrylates) could impart desirable properties such as flame retardancy (due to the bromine content) or altered mechanical and thermal stability. researchgate.netfuturemarketinsights.com

Self-Assembling Materials: The specific substitution pattern on the phenyl ring could influence the packing and self-assembly of the resulting polymers, leading to the development of structured materials on the nanoscale.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful tool for understanding and predicting chemical behavior. researchgate.net For this compound, this synergy can accelerate research and provide deeper insights.

Future research directions include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthesis and subsequent reactions of the compound, helping to explain observed regioselectivity and stereoselectivity. nih.gov

Prediction of Properties: Computational methods can predict various properties of the molecule and its potential polymers, such as spectroscopic signatures, electronic structure, and mechanical properties, guiding experimental efforts. nih.gov

Rational Design of Catalysts and Reagents: Computational screening can aid in the design of new catalysts for the sustainable synthesis of the compound or for its selective transformation into other valuable products.

The combination of experimental and computational approaches is particularly valuable for studying intermolecular interactions, such as halogen bonding, which could play a role in the crystal engineering and material properties of derivatives of this compound. mdpi.com

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-Bromo-4-(3,4-dimethylphenyl)-1-butene, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of 4-(3,4-dimethylphenyl)-1-butene using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride . Optimization involves:

  • Temperature control : Reactions are conducted at 0–25°C to minimize side products (e.g., dibromination or alkene oxidation).
  • Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity for allylic bromination.
  • Solvent polarity : Non-polar solvents favor radical pathways, while polar solvents stabilize carbocation intermediates.
  • Yield monitoring : GC-MS or HPLC analysis ensures product purity (>95% by GC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.